Ethyl 6-bromo-2-thioxo-1,3-benzodioxole-5-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Ethyl 6-bromo-2-thioxo-1,3-benzodioxole-5-carboxylate (CAS 2451905-06-7; molecular formula C₁₀H₇BrO₄S; MW 303.13 g/mol) is a heterocyclic building block belonging to the 1,3-benzodioxole-2-thione class, distinguished by the concurrent presence of three substituents: a bromine atom at the 6-position, a thioxo group (C=S) at the 2-position bridging the dioxole ring, and an ethyl carboxylate ester at the 5-position. Commercially available at 98% purity from Leyan (catalog and ≥95% from CheMenu (catalog CM389570), this compound is supplied exclusively for research and development applications.

Molecular Formula C10H7BrO4S
Molecular Weight 303.13 g/mol
Cat. No. B12984400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-2-thioxo-1,3-benzodioxole-5-carboxylate
Molecular FormulaC10H7BrO4S
Molecular Weight303.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1Br)OC(=S)O2
InChIInChI=1S/C10H7BrO4S/c1-2-13-9(12)5-3-7-8(4-6(5)11)15-10(16)14-7/h3-4H,2H2,1H3
InChIKeyNBTQPHJIWWXYRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Bromo-2-thioxo-1,3-benzodioxole-5-carboxylate (CAS 2451905-06-7): Procurement-Grade Physicochemical and Structural Profile


Ethyl 6-bromo-2-thioxo-1,3-benzodioxole-5-carboxylate (CAS 2451905-06-7; molecular formula C₁₀H₇BrO₄S; MW 303.13 g/mol) is a heterocyclic building block belonging to the 1,3-benzodioxole-2-thione class, distinguished by the concurrent presence of three substituents: a bromine atom at the 6-position, a thioxo group (C=S) at the 2-position bridging the dioxole ring, and an ethyl carboxylate ester at the 5-position . Commercially available at 98% purity from Leyan (catalog 1567408) and ≥95% from CheMenu (catalog CM389570), this compound is supplied exclusively for research and development applications . Its computed LogP of 3.69 and topological polar surface area (TPSA) of 52.58 Ų position it within a differentiated property space relative to non-thionated benzodioxole analogs .

Why Ethyl 6-Bromo-2-thioxo-1,3-benzodioxole-5-carboxylate Cannot Be Replaced by Generic Benzodioxole Analogs in Research Procurement


The 1,3-benzodioxole scaffold is ubiquitous in medicinal and agrochemical chemistry, yet substitution at any single position—particularly replacement of the 2-thioxo (C=S) with a 2-oxo (C=O) or 2,2-dihydro (CH₂) group, or omission of the 6-bromo or 5-carboxylate substituents—fundamentally alters the compound's lipophilicity, hydrogen-bonding capacity, synthetic diversification potential, and biological target engagement profile [1][2]. The non-thioxo analog ethyl 6-bromo-1,3-benzodioxole-5-carboxylate (CAS 86449-39-0, MW 273.08, XLogP3 2.6) differs by ΔLogP ≈ +1.1 and ΔMW ≈ +30 Da, shifts that are consequential in lead optimization campaigns where lipophilic ligand efficiency (LLE) and membrane permeability are critical parameters [2]. Furthermore, the thioxo group enables reactivity pathways—including the Newman–Kwart rearrangement, thione-to-thiol transposition, and metal-coordination chemistry—that are entirely inaccessible to 2-oxo or 2,2-dihydro congeners [1]. Generic substitution therefore risks both altered physicochemical behavior and foreclosed synthetic options.

Quantitative Differentiation Evidence for Ethyl 6-Bromo-2-thioxo-1,3-benzodioxole-5-carboxylate vs. Closest Analogs


Lipophilicity Advantage: +1.09 LogP Units Over the Non-Thioxo 2H-Benzodioxole Analog

The target compound exhibits a computed LogP of 3.69, representing an increase of approximately +1.09 log units relative to its closest structural analog, ethyl 6-bromo-1,3-benzodioxole-5-carboxylate (CAS 86449-39-0), which has a PubChem-computed XLogP3-AA of 2.6 [1]. This ΔLogP arises from the replacement of the bridging -O-CH₂-O- moiety in the comparator with the more hydrophobic -O-C(=S)-O- thionocarbonate bridge in the target compound. In medicinal chemistry, a ΔLogP of >1.0 is typically sufficient to alter oral absorption, blood-brain barrier penetration, and plasma protein binding profiles.

Lipophilicity Drug-likeness Membrane permeability Lead optimization

Topological Polar Surface Area Differentiation: +7.78 Ų vs. Non-Thioxo Analog Affecting Predicted Oral Bioavailability

The target compound has a computed topological polar surface area (TPSA) of 52.58 Ų, compared to 44.8 Ų for the non-thioxo comparator ethyl 6-bromo-1,3-benzodioxole-5-carboxylate [1]. This +7.78 Ų difference is attributable to the replacement of the dioxole methylene oxygen atoms with the more polarizable thionocarbonate sulfur atom. Both values remain well below the Veber threshold of 140 Ų for predicted oral bioavailability; however, the 17.4% relative increase in TPSA for the target compound modulates the balance between passive transcellular permeability and aqueous solubility—a key consideration in property-based drug design.

TPSA Oral bioavailability Veber rules Drug design

Orthogonal Synthetic Diversification: Three Distinct Reactive Handles Enable Sequential Functionalization Not Achievable with Simpler Analogs

The target compound presents three chemically orthogonal reactive sites on a single benzodioxole core: (i) the 6-bromo substituent, competent for Pd-catalyzed Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-couplings; (ii) the 2-thioxo (C=S) group, which undergoes Newman-Kwart rearrangement to thiophenols, oxidation to sulfoxides/sulfones, and serves as a soft ligand for transition-metal coordination; and (iii) the 5-ethyl carboxylate ester, available for hydrolysis to the carboxylic acid, amidation, reduction, or transesterification [1][2]. By contrast, the non-thioxo analog ethyl 6-bromo-1,3-benzodioxole-5-carboxylate offers only two handles (Br and COOEt), while the parent 1,3-benzodioxole-2-thione (CAS 2231-05-2, MW 152.17) offers only the thioxo handle without halogen or ester functionality [1][3]. This three-handle architecture enables sequential, chemoselective diversification strategies—for example, Suzuki coupling at C-6 followed by ester hydrolysis and subsequent thione-directed metal coordination—that are structurally precluded in the comparator molecules.

Synthetic chemistry Cross-coupling Orthogonal reactivity Building block

Pesticidal Activity Class Membership: Halogenated 1,3-Benzodioxole-2-thiones Are Established Acaricides, Nematicides, and Fungicides per US3790601A

US Patent 3790601A explicitly claims that 1,3-benzodioxole-2-thiones of Formula I—wherein R and R₁ independently represent hydrogen or halogen, and at least one of R through R₄ is other than hydrogen—possess 'valuable acaricidal and anthelmintic properties as well as activity against phytopathogenic fungi' and are 'nontoxic for both warm-blooded animals and plants' [1]. The target compound, bearing a 6-bromo substituent and a 5-carboxylate ester, falls within the claimed generic scope. The patent specifically exemplifies 5-bromo-1,3-benzodioxole-2-thione, 5,6-dibromo-1,3-benzodioxole-2-thione, and 5,6-dichloro-1,3-benzodioxole-2-thione as active members of this class, establishing that the presence and pattern of halogen substitution on the benzodioxole-2-thione core is a critical determinant of biocidal potency [1]. The dosing range of 25–1,000 mg/kg body weight for anthelmintic applications provides a quantitative benchmark for in vivo efficacy expectations within this chemotype.

Agrochemical Acaricide Nematicide Fungicide Crop protection

Commercial Availability at Defined Purity: 98% (Leyan) and ≥95% (CheMenu) Enabling Reproducible SAR Studies

The target compound is commercially available from Leyan (Catalog No. 1567408) at 98% purity and from CheMenu (Catalog No. CM389570) at ≥95% purity, with the CAS number 2451905-06-7 unambiguously assigned and verified by SMILES string CCOC(=O)C1=C(Br)C=C2C(OC(=S)O2)=C1 and InChIKey NBTQPHJIWWXYRX-UHFFFAOYSA-N . MolCore additionally lists the compound as NLT 98% with ISO certification compliance for global pharmaceutical R&D and quality control applications . The non-thioxo analog (CAS 86449-39-0) is also commercially available but serves a fundamentally different synthetic purpose due to its divergent reactivity profile. The availability of the target compound from multiple independent suppliers at specified purity levels supports reproducible structure-activity relationship (SAR) studies, as batch-to-batch variability in impurity profiles—a known confounder in biological assay reproducibility—can be cross-referenced across vendor sources.

Procurement Purity specification Reproducibility SAR

Recommended Procurement Application Scenarios for Ethyl 6-Bromo-2-thioxo-1,3-benzodioxole-5-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity Without Aromatic Ring Expansion

In lead optimization programs where a candidate series based on the 1,3-benzodioxole scaffold requires a +1.0 to +1.5 LogP increase to improve membrane permeability or target engagement—without adding rotatable bonds or expanding the aromatic system—the target compound provides a structurally conservative solution. The thioxo-for-oxo substitution at the 2-position delivers a ΔLogP of +1.09 relative to the non-thioxo analog while preserving the benzodioxole ring geometry [1][2]. This is directly supported by the LogP evidence in Section 3, Evidence Item 1. Procurement of the target compound enables SAR exploration at constant scaffold topology, avoiding the confounding effects of scaffold-hopping on target binding and selectivity.

Agrochemical Discovery Targeting Phytopathogenic Fungi and Acarid Pests via the Benzodioxole-2-thione Chemotype

US Patent 3790601A establishes that halogenated 1,3-benzodioxole-2-thiones possess acaricidal, nematicidal, and broad-spectrum fungicidal activity against agriculturally relevant pathogens including powdery mildews (Erysiphe, Podosphaera), downy mildews (Phytophthora infestans, Plasmopara viticola), and leaf spot diseases (Alternaria solani, Septoria apiicola) [1]. The target compound, as a 6-bromo-5-carboxylate derivative within the claimed generic scope, serves as a late-stage diversification-ready entry point for agrochemical lead generation. The 5-COOEt ester provides a modifiable handle for tuning systemic mobility (phloem/xylem transport) and environmental degradation kinetics—parameters that cannot be addressed with the simpler 5-bromo- or 5,6-dibromo-1,3-benzodioxole-2-thione analogs exemplified in the patent. This scenario is directly supported by the class-level pesticidal activity evidence in Section 3, Evidence Item 4.

Synthetic Methodology Development Exploiting Orthogonal Tri-Functional Reactivity on a Single Heterocyclic Core

The target compound's three orthogonal reactive handles (C6-Br for cross-coupling, C2=S for thione-specific transformations, C5-COOEt for carboxylate chemistry) make it an ideal substrate for developing sequential chemoselective reaction protocols [1]. This is directly supported by the synthetic handle analysis in Section 3, Evidence Item 3. Methodological studies—including Pd-catalyzed Suzuki-Miyaura coupling at C6 followed by Newman-Kwart rearrangement at C2=S and subsequent ester hydrolysis at C5—can be conducted on a single scaffold without protecting group manipulations, enabling efficient exploration of reaction compatibility matrices. Procurement of this compound thus supports both methodology development and the generation of diverse screening libraries from a common intermediate.

Structure-Activity Relationship (SAR) Studies of Benzodioxole-2-thione Pharmacophores with Controlled Physicochemical Property Variation

When conducting systematic SAR around the benzodioxole-2-thione pharmacophore, the target compound enables simultaneous interrogation of three structure-property dimensions: (i) the effect of C6 halogen substitution on target potency (via comparison with debromo or dichloro analogs), (ii) the role of C5 ester vs. carboxylic acid on cellular permeability and off-target profile, and (iii) the contribution of the C2=S thionocarbonate bridge to overall binding affinity relative to the C2=O carbonate or C2H₂ dioxole bridges [1][2]. The TPSA and LogP evidence in Section 3, Evidence Items 1 and 2, provides the quantitative property baseline against which each structural modification can be benchmarked. This procurement scenario is optimal for groups seeking to establish comprehensive benzodioxole SAR with minimal compound inventory.

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